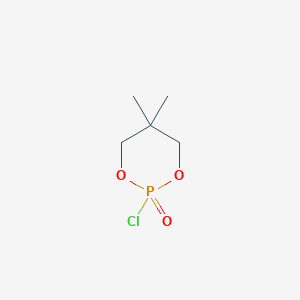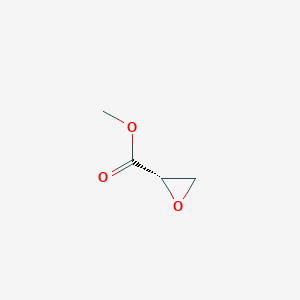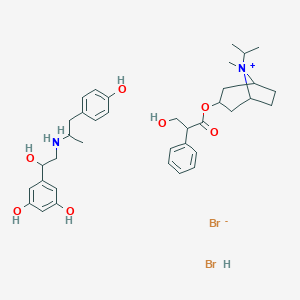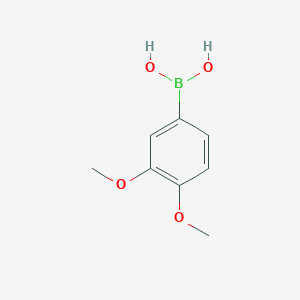
3,4-Dimethoxyphenylboronic acid
Overview
Description
3,4-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a white crystalline solid that is soluble in water and organic solvents such as alcohols, ethers, and esters . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3,4-Dimethoxyphenylboronic acid is primarily used as a substrate in cross-coupling reactions . The primary targets of this compound are organic compounds that can undergo cross-coupling reactions, such as 5,7-dichloropyrido[4,3-d]pyrimidine .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling, which is often catalyzed by palladium . This reaction involves the formation of a new carbon-carbon bond between the boronic acid and the target molecule .
Biochemical Pathways
It’s known that the compound is used as a starting material for the synthesis of buflavine 1, a natural alkaloid . It’s also used in the preparation of lipidated malarial glycosylphosphatidylinositols (GPI) disaccharide .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it’s involved in. For instance, in the synthesis of buflavine 1, the compound contributes to the formation of the final product’s molecular structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the efficiency of cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dimethoxyphenylboronic acid involves the reaction of 3,4-dimethoxyphenol with triphenylboronic acid under an inert atmosphere . The reaction typically requires specific temperature and time conditions to achieve high yields. Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other organometallic reactions, forming complexes with metals .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a halide substrate.
Electrophilic Trapping: Uses boric esters like trimethyl borate and is performed at low temperatures to prevent over-alkylation.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,4-Dimethoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent dyes and inhibitors for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenylboronic acid: Similar in structure but differs in the position of the methoxy groups.
3,5-Dimethoxyphenylboronic acid: Another structural isomer with methoxy groups at different positions.
4-Methoxyphenylboronic acid: Contains only one methoxy group and exhibits different reactivity.
Uniqueness
3,4-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. Its dual methoxy groups provide distinct electronic properties that make it particularly useful in certain cross-coupling reactions .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVDPBFUMYUKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370452 | |
| Record name | 3,4-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122775-35-3 | |
| Record name | 3,4-Dimethoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-Dimethoxyphenylboronic acid in the synthesis of Ficusnotin E?
A1: this compound acts as a nucleophilic reagent in the ruthenium-catalyzed conjugate addition reaction. This reaction is crucial for forming the key carbon-carbon bond that links the 3,4-dimethoxyphenyl group to the butanone scaffold, ultimately leading to the formation of Ficusnotin E [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


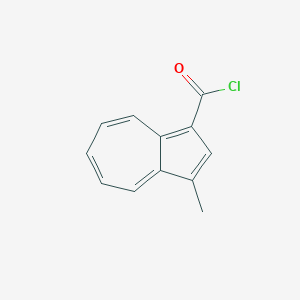
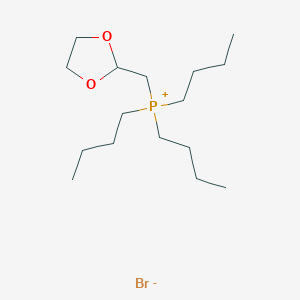
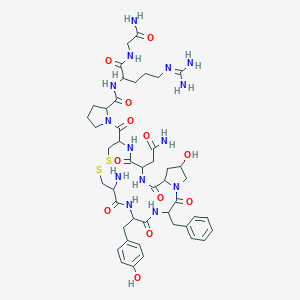
![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate](/img/structure/B38193.png)


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
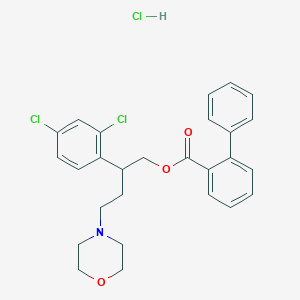
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
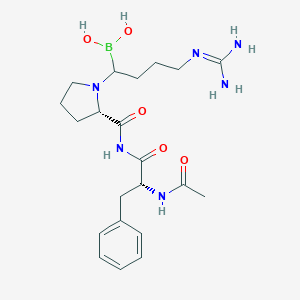
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
